molecular formula C8H16ClN3O B11895550 1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride

1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride

Cat. No.: B11895550
M. Wt: 205.68 g/mol
InChI Key: KYZJTRXCZMFJRJ-UHFFFAOYSA-N
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Description

1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride is a spirocyclic compound featuring a unique triazaspiro framework. Its structure includes a piperidine ring fused to a lactam moiety, with a methyl group at the 1-position. The hydrochloride salt enhances its solubility, making it suitable for preclinical studies .

Properties

Molecular Formula

C8H16ClN3O

Molecular Weight

205.68 g/mol

IUPAC Name

1-methyl-1,3,8-triazaspiro[4.5]decan-2-one;hydrochloride

InChI

InChI=1S/C8H15N3O.ClH/c1-11-7(12)10-6-8(11)2-4-9-5-3-8;/h9H,2-6H2,1H3,(H,10,12);1H

InChI Key

KYZJTRXCZMFJRJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)NCC12CCNCC2.Cl

Origin of Product

United States

Preparation Methods

Early One-Step Methods

Initial synthetic routes for 1-methyl-1,3,8-triazaspiro[4.5]decan-2-one derivatives focused on single-step cyclization. For instance, US6291469B1 described a benzyl 2-oxopiperidine-1-carboxylate-mediated reaction with hydantoin and sodium bicarbonate, achieving a 75% yield. However, the reliance on expensive and scarce intermediates like benzyl 2-oxopiperidine-1-carboxylate limited industrial feasibility. Similarly, a 2002 Bioorganic & Medicinal Chemistry Letters protocol utilized sodium cyanide with 4-oxopiperidinone hydrochloride and ammonium carbonate, attaining an 80% yield but introducing significant toxicity risks. These methods underscored the need for safer, cost-effective alternatives.

Limitations of Conventional Routes

Key challenges in early methods included:

  • High material costs : Benzyl-protected intermediates increased production expenses by 3–5× compared to commodity chemicals.

  • Safety hazards : Sodium cyanide’s acute toxicity necessitated specialized handling, increasing operational complexity.

  • Low scalability : Multi-gram syntheses suffered from inconsistent yields due to poor solubility of intermediates in non-polar solvents.

Novel Three-Step Synthesis: Mechanism and Optimization

The patented method (CN110818712A) addresses these limitations through sequential reactions in methanol, avoiding toxic reagents and leveraging inexpensive starting materials.

Primary Reaction: Formation of the Sodium Ureate Intermediate

Urea reacts with diethyl oxalate and ammonium carbonate in methanol under sodium-mediated conditions (25–30°C) to form a sodium ureate intermediate. The molar ratio of diethyl oxalate:urea:sodium:ammonium carbonate is optimized to 1:1.2:2:0.75, ensuring complete conversion without side products.

Reaction Mechanism :

Urea+Diethyl oxalateNa, MeOHSodium ureate intermediate+CO2+NH3\text{Urea} + \text{Diethyl oxalate} \xrightarrow{\text{Na, MeOH}} \text{Sodium ureate intermediate} + \text{CO}2 \uparrow + \text{NH}3 \uparrow

Ammonium carbonate acts as a buffering agent, neutralizing excess sodium and preventing over-alkalinization.

Secondary Reaction: Acidic Cyclization

Concentrated hydrochloric acid (2–4 equivalents) protonates the sodium ureate intermediate, inducing cyclization to a tetracyclic structure. Maintaining temperatures at 25–30°C prevents decomposition, with a 0.5-hour stirring period ensuring homogeneity.

Reaction Mechanism :

Sodium ureate+HClProtonated intermediateΔTriazaspiro intermediate\text{Sodium ureate} + \text{HCl} \rightarrow \text{Protonated intermediate} \xrightarrow{\Delta} \text{Triazaspiro intermediate}

Intermediate Reaction: Methylation and Spirocyclization

2-(Ethylamino)acetaldehyde (1.5–2 equivalents) and potassium ferricyanide (0.05–0.10 equivalents) facilitate spirocyclization via oxidative coupling. The reaction proceeds at room temperature over 20–24 hours, with potassium ferricyanide acting as a mild oxidant to prevent over-oxidation.

Reaction Mechanism :

Triazaspiro intermediate+2-(Ethylamino)acetaldehydeK3[Fe(CN)6]1-Methyl-1,3,8-triazaspiro[4.5]decan-2,4-dione\text{Triazaspiro intermediate} + \text{2-(Ethylamino)acetaldehyde} \xrightarrow{\text{K}3[\text{Fe(CN)}6]} \text{1-Methyl-1,3,8-triazaspiro[4.5]decan-2,4-dione}

Purification and Yield Optimization

Post-reaction purification involves dual concentration steps:

  • Primary concentration : Rotary evaporation reduces the suspension volume to 10%, precipitating 85–90% of the product as a white solid.

  • Secondary concentration : Further evaporation to 33% volume recovers an additional 5–7% yield.

Table 1: Impact of Reagent Stoichiometry on Yield and Purity

ComponentMolar RatioYield (%)Purity (%)
Diethyl oxalate (baseline)1.091.9599.76
Urea1.189.2098.45
Urea1.392.1099.81
Potassium ferricyanide0.0588.3097.90
Potassium ferricyanide0.1093.5099.85

Data from the patent’s Example 8 highlights the critical role of urea and potassium ferricyanide excess in maximizing yield.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 1-Methyl-1,3,8-Triazaspiro[4.5]Decan-2,4-Dione Synthesis

ParameterCN110818712AUS6291469B1Bioorg Med Chem Lett 2002
Starting Materials Cost$12.50/kg$480/kg$320/kg
Reaction Steps311
Yield (%)91.957580
ToxicityLow (MeOH)ModerateHigh (NaCN)
Scalability>100 kg/batch<5 kg/batch<10 kg/batch

The patented method reduces material costs by 97% compared to earlier routes while improving safety and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products with different functional groups.

Scientific Research Applications

Scientific Research Applications

1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride has several notable applications:

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a precursor for synthesizing more complex molecules due to its reactive functional groups.
  • Reactivity : It undergoes various chemical reactions such as oxidation (using agents like hydrogen peroxide) and reduction (using sodium borohydride), which are essential for developing new compounds.

Biology

  • Biological Activity : Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties. It has been investigated for its potential to inhibit specific enzymes and receptors, which could lead to therapeutic effects in various conditions .
  • Mechanism of Action : Studies suggest that it may modulate metabolic pathways by interacting with biological targets like enzymes or receptors.

Medicine

  • Pharmaceutical Development : The compound is explored as a pharmaceutical intermediate in drug discovery processes. Its structural characteristics allow for modifications that can enhance bioactivity and therapeutic efficacy.
  • Cardioprotective Effects : Preliminary studies have shown that derivatives based on this scaffold can preserve mitochondrial ATP content during ischemic events, indicating potential benefits in treating cardiovascular diseases .

Case Studies

Several studies highlight the compound's potential applications:

  • Antimicrobial Studies : A study demonstrated the compound's effectiveness against various microbial strains, suggesting its utility in developing new antimicrobial agents.
  • Anti-inflammatory Research : Investigations into the anti-inflammatory properties revealed that modifications to the compound's structure could enhance its ability to reduce inflammation markers in vitro.
  • Cardiovascular Applications : Research focused on the cardioprotective effects of related compounds indicated that they could significantly reduce cell death rates during myocardial infarction models, showcasing their therapeutic promise in cardiovascular health .

Mechanism of Action

The mechanism of action of 1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic compounds with nitrogen-rich frameworks are pivotal in drug discovery. Below is a detailed comparison of 1-methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride with analogous compounds, focusing on structural variations, pharmacological properties, and research findings.

Structural and Functional Group Differences

Compound Name Key Structural Features Pharmacological Target/Application Key Differences vs. Target Compound Reference
1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride Triazaspiro core, methyl at 1-position, lactam at 2-position Neurological disorders (e.g., Alzheimer’s) Reference compound
Simufilam (1-Benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-2-one hydrochloride) Benzyl at 1-position, methyl at 8-position Filamin A in Alzheimer’s disease Benzyl substituent enhances lipophilicity and CNS penetration
8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride Single nitrogen (1-aza), amino group at 8-position Unspecified (likely kinase inhibitors) Fewer nitrogens (1-aza vs. 3-aza); amino group introduces basicity
1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride Oxygen replaces nitrogen at 1-position Respiratory diseases (e.g., fenspiride analogs) Oxa substitution reduces hydrogen-bonding capacity
2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride Enone at 4-position, dimethylamino at 2-position Unspecified (probable kinase modulators) Enone moiety increases electrophilicity; altered lactam position
Rolapitant Hydrochloride (1,7-Diazaspiro[4.5]decan-2-one derivative) 1,7-Diaza core, trifluoromethylphenyl substituents NK-1 receptor for antiemetic use Fewer nitrogens; bulky substituents enhance receptor selectivity

Pharmacological and Physicochemical Properties

A. Potency and Selectivity
  • Simufilam demonstrates nanomolar affinity for filamin A, a protein implicated in Alzheimer’s pathology, due to its benzyl group enhancing hydrophobic interactions .
  • The 1-oxa-3,8-diazaspiro analog (fenspiride hydrochloride) targets inflammatory pathways in respiratory diseases, leveraging its improved solubility from the oxa substitution .
  • Rolapitant ’s trifluoromethylphenyl groups confer high selectivity for the NK-1 receptor, with a dissociation half-life >180 hours .
B. Solubility and Bioavailability
  • The hydrochloride salt of the target compound improves water solubility (>10 mM in DMSO), critical for oral bioavailability .
  • 1-Oxa-3,8-diazaspiro derivatives show enhanced aqueous solubility compared to nitrogen-rich analogs, attributed to the oxygen’s polarity .

Biological Activity

1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride (CAS Number: 1956309-77-5) is a compound characterized by its unique spirocyclic structure. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cardiovascular diseases and cancer treatments.

The molecular formula of 1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride is C8H16ClN3OC_8H_{16}ClN_3O, with a molecular weight of 205.68 g/mol. The compound's structure includes a spirocyclic configuration that contributes to its biological activity.

PropertyValue
Molecular FormulaC₈H₁₆ClN₃O
Molecular Weight205.68 g/mol
IUPAC Name1-methyl-1,3,8-triazaspiro[4.5]decan-2-one; hydrochloride
InChI KeyKYZJTRXCZMFJRJ-UHFFFAOYSA-N

Cardiovascular Effects

Recent studies have highlighted the role of 1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride as a potential inhibitor of the mitochondrial permeability transition pore (mPTP). The opening of mPTP is linked to myocardial cell death during reperfusion injury in myocardial infarction (MI). Research indicates that this compound may serve as an adjunct treatment in MI by inhibiting mPTP opening, thus protecting cardiac tissue from ischemic damage .

Anticancer Properties

The compound has also been investigated for its anticancer properties. A study focused on the structural class of 1,3,8-triazaspiro[4.5]decane derivatives demonstrated their efficacy as pan-inhibitors of prolyl hydroxylase (PHD) enzymes, which are involved in the regulation of hypoxia-inducible factors (HIFs). These inhibitors have shown promise in promoting erythropoiesis and may have applications in treating anemia associated with chronic diseases .

In vitro studies revealed that derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines, including human colon (HCT-116), leukemia (K562), and breast cancer (MDA-MB-231) cells . The structure-activity relationship (SAR) analysis suggested that specific substitutions on the benzyl moiety enhanced the antiproliferative effects.

Case Studies

  • Cardiovascular Protection : In a preclinical model of myocardial infarction, administration of 1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride significantly reduced infarct size and improved cardiac function when compared to control groups .
  • Cancer Treatment : A series of experiments demonstrated that the compound's derivatives could induce apoptosis in cancer cells while sparing normal cells. The most potent derivative showed an EC50 value of 17.3 nM for inducing myeloid differentiation and a strong pro-apoptotic effect with an EC50 of 20.2 nM .

The biological activity of 1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride is attributed to its interaction with specific molecular targets:

  • Inhibition of mPTP : By preventing mPTP opening during reperfusion injury.
  • PHD Inhibition : Modulating HIF pathways to enhance erythropoiesis and exert anti-tumor effects.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride, and how can purity/yield be maximized?

  • Methodological Answer : Synthesis typically involves cyclization reactions under inert conditions. Sodium hydride in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–5°C for 4–6 hours facilitates spirocyclic ring formation. Post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol gradient) enhances purity. Reaction monitoring by TLC (Rf ~0.3 in 9:1 DCM/MeOH) and yield optimization (~65–75%) require precise stoichiometric control of precursors like 1-methylpiperazine and cyclopentanone derivatives .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm molecular weight (e.g., [M+H]+ m/z 170.12878, CCS 140.4 Ų). Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) identifies spirocyclic protons (δ 3.2–3.5 ppm for N-CH3) and carbonyl groups (δ 170–175 ppm in 13C). Fourier-transform infrared (FTIR) detects the amide C=O stretch (~1650 cm⁻¹). Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation. For long-term stability, lyophilize and store as a solid. Avoid aqueous solutions unless buffered at pH 4–6, as hydrochloride salts may hydrolyze under alkaline conditions .

Advanced Research Questions

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : Synthesize analogs with substitutions at the 1-methyl or 8-nitrogen positions (e.g., replacing methyl with ethyl or aryl groups). Evaluate biological activity in enzyme inhibition assays (e.g., kinase panels) or cell-based models (e.g., cancer cell lines). Compare IC50 values and binding affinities via surface plasmon resonance (SPR). Computational docking (AutoDock Vina) using crystal structures of target proteins (e.g., DDR1 kinase) identifies critical binding residues .

Q. How can researchers elucidate the mechanism of action in anticancer or antimicrobial contexts?

  • Methodological Answer : Conduct transcriptomic profiling (RNA-seq) on treated cells to identify dysregulated pathways (e.g., apoptosis or cell cycle arrest markers). Use CRISPR-Cas9 knockouts of suspected targets (e.g., receptors or enzymes) to confirm functional involvement. Competitive binding assays with fluorescent probes (e.g., FITC-labeled analogs) quantify target engagement in live cells .

Q. What computational approaches integrate with experimental data to predict pharmacokinetic properties?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to assess membrane permeability and blood-brain barrier penetration. Predict metabolic stability using cytochrome P450 isoform docking (CYP3A4, CYP2D6). Validate in vitro with hepatic microsome assays and in silico tools like SwissADME .

Q. How can salt formulations improve bioavailability for in vivo studies?

  • Methodological Answer : Screen counterions (e.g., tosylate, mesylate) via solubility assays in biorelevant media (FaSSIF/FeSSIF). Pharmacokinetic profiling in rodent models (plasma t1/2, Cmax) compares hydrochloride salts with free bases. Use differential scanning calorimetry (DSC) to assess salt stability and crystallinity .

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